

The Brain Penetrance of IDH-305 (Olutasidenib) in Preclinical Models: A Technical Guide

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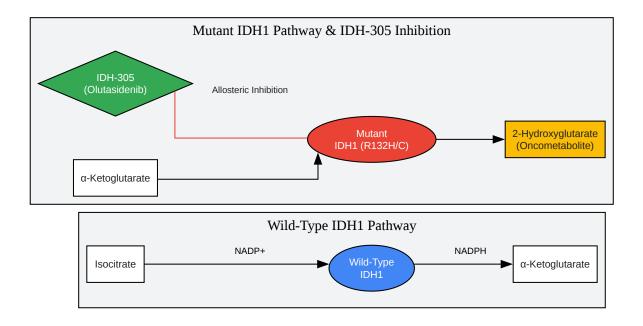
Introduction

Isocitrate dehydrogenase (IDH) mutations are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis.[1][2] IDH-305 (also known as olutasidenib) is a potent, orally bioavailable, and selective allosteric inhibitor of mutant IDH1 (mIDH1).[3][4] For cancers affecting the central nervous system (CNS), such as gliomas, the ability of a therapeutic agent to cross the bloodbrain barrier (BBB) is critical for efficacy. This technical guide provides an in-depth summary of the preclinical data demonstrating the brain penetrance of IDH-305.

Mechanism of Action: Inhibition of Mutant IDH1

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). [1] The mutant form of the IDH1 enzyme, most commonly involving a hotspot mutation at the R132 residue, gains a neomorphic function: it reduces α -KG to 2-HG.[1] **IDH-305** binds to an allosteric, induced-fit pocket of the mIDH1 homodimer, stabilizing it in a catalytically inactive conformation and thereby blocking the production of 2-HG.[1][3]





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Caption: Mechanism of IDH-305 action on mutant IDH1.

Preclinical Assessment of Brain Penetrance

The evaluation of **IDH-305**'s ability to penetrate the CNS involved a combination of in vitro permeability assays and in vivo pharmacokinetic studies in rodent models.

In Vitro Permeability and Efflux

To predict its ability to cross cellular barriers, **IDH-305** was evaluated in several in vitro models. High passive permeability was observed in an artificial membrane assay (PAMPA).[1] In a cellular model using Caco-2 cells, the permeability was also high, suggesting good potential for absorption and distribution.[1] Critically, while **IDH-305** was identified as a substrate for the P-glycoprotein (P-gp) efflux transporter (MDR1-MDCK efflux ratio of 4.9), its high passive permeability was deemed sufficient to limit the impact of this efflux mechanism.[1]

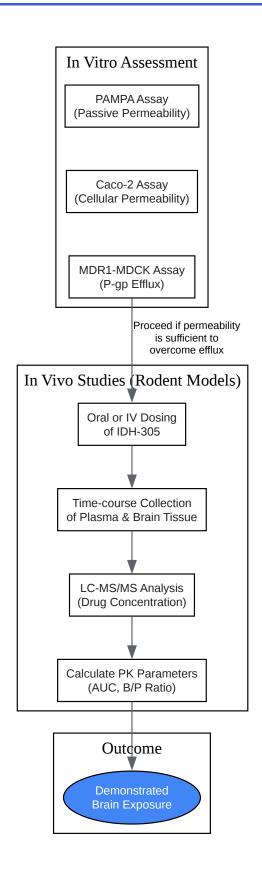


Assay	Parameter	Result	Implication
PAMPA	Calculated %FA	99.3%	High passive permeability
Caco-2	Papp (B-A)/(A-B)	23 / 19	High cellular permeability
MDR1-MDCK	Efflux Ratio	4.9	Substrate of P-gp efflux pump
Data sourced from Cho et al., 2017.[1]			

In Vivo Pharmacokinetics and Brain Distribution

In vivo studies in preclinical rodent models confirmed that **IDH-305** achieves significant exposure in the brain.[1][5][6]





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Caption: Workflow for preclinical brain penetrance evaluation.



Pharmacokinetic profiling was conducted in both mice and rats. Following a single oral dose in mice, the brain-to-plasma ratio was measured. In rats, the brain-to-plasma exposure ratio was determined after intravenous administration by comparing the area under the curve (AUC) for brain and plasma concentrations.[1] The results from these studies demonstrated meaningful brain exposure.[1]

Species	Dose & Route	Time Point	Brain-to- Plasma Ratio (Total)	Brain-to- Plasma Ratio (Unbound)	AUCbrain / AUCplasma Ratio
Mouse	30 mg/kg, Oral	1 hour post- dose	0.29	0.17	N/A
Rat	5 mg/kg, IV	N/A	N/A	N/A	0.61
Data sourced from Cho et al., 2017.[1]					

Experimental Protocols In Vivo Brain Penetrance Study (Rat)

- Animal Model: Male rats were used for the pharmacokinetic study.[1]
- Compound Administration: A single dose of IDH-305 (compound 13) was administered intravenously (IV) at 5 mg/kg.[1]
- Sample Collection: Blood samples were collected at various time points to determine plasma concentration. Brain tissue was also collected to measure brain concentration over time.
- Analysis: Drug concentrations in plasma and brain homogenates were likely determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard bioanalytical method for pharmacokinetic studies.
- Calculation: The area under the concentration-time curve (AUC) was calculated for both plasma (AUCplasma) and brain (AUCbrain). The brain-to-plasma exposure ratio was then



determined by dividing AUCbrain (3.4 μM·h) by AUCplasma (5.5 μM·h).[1]

In Vivo Brain Penetrance Study (Mouse)

- Animal Model: Mice were used for this single time-point assessment.[1]
- Compound Administration: A single oral dose of IDH-305 was administered at 30 mg/kg.[1]
- Sample Collection: Plasma and brain tissue were collected at 1 hour post-dosing.[1]
- Analysis: Drug concentrations were measured in both matrices.
- Calculation: The brain-to-plasma ratio was calculated for both total drug concentration (0.29) and unbound drug concentration (0.17), which accounts for plasma protein binding.[1]

In Vitro Permeability and Efflux Assays

- PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic permeability.
- Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with properties similar to the intestinal epithelium. It measures the rate of drug transport from the apical (A) to the basolateral (B) side and vice versa (B to A) to assess both passive and active transport.
- MDR1-MDCK Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells that are
 transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (Pgp) efflux pump. By comparing the transport of a compound in wild-type vs. MDR1expressing cells, an efflux ratio is calculated. A ratio greater than 2 typically indicates the
 compound is a substrate for P-gp.

Conclusion

Preclinical studies conclusively demonstrate that **IDH-305** is a brain-penetrant molecule.[1][5] [6] Despite being a substrate for the P-gp efflux pump, its high passive permeability allows it to achieve significant exposure in the central nervous system of rodents.[1] These findings



provided a strong rationale for its clinical development for IDH1-mutant brain tumors.[3][7] Subsequent clinical trials in patients with IDH1-mutant gliomas have further confirmed that olutasidenib penetrates the brain, as evidenced by its measurement in cerebrospinal fluid.[8] This body of evidence establishes **IDH-305** as a CNS-active agent capable of reaching its target in brain malignancies.

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